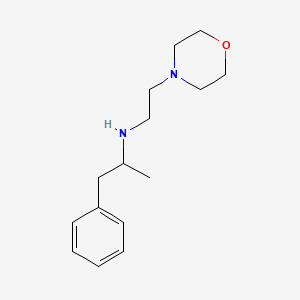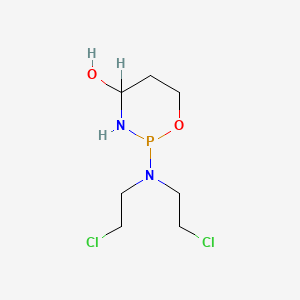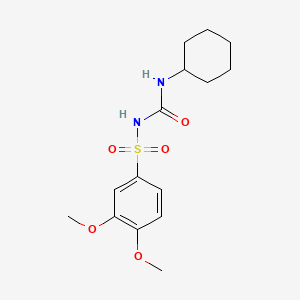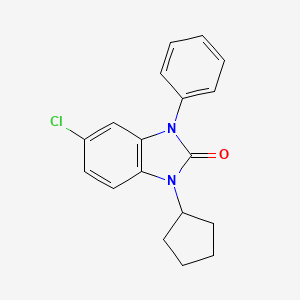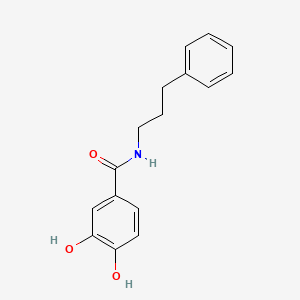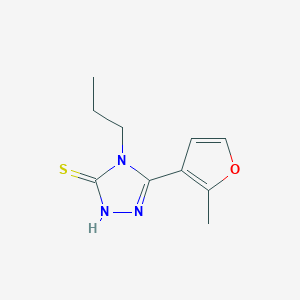
5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of a furan ring, a triazole ring, and a thiol group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the furan ring imparts aromatic properties, while the triazole ring and thiol group contribute to its reactivity and potential biological activity.
Mechanism of Action
Target of Action
The primary targets of the compound “5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol” are currently unknown. This compound is a derivative of furan, which is known to have diverse biological activities . .
Mode of Action
It’s known that furan derivatives can interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets would depend on the nature of these targets.
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical processes . The specific pathways affected by this compound would depend on its targets and mode of action.
Pharmacokinetics
Furan derivatives are generally known to have diverse pharmacokinetic properties . The specific ADME properties of this compound would depend on its chemical structure and the biological context in which it is used.
Result of Action
Furan derivatives are known to have a range of effects at the molecular and cellular levels . The specific effects of this compound would depend on its targets, mode of action, and biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-methyl-3-furyl derivatives with triazole precursors under specific conditions. One common method involves the cyclization of 2-methyl-3-furyl disulfide with triazole derivatives in the presence of a base, such as sodium hydroxide, to form the desired compound . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the furan or triazole rings.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution may involve reagents like bromine or chlorine, while nucleophilic substitution may use reagents such as sodium methoxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified furan or triazole derivatives.
Substitution: Halogenated furan derivatives or other substituted products.
Scientific Research Applications
5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antioxidant activities.
Industry: Utilized in the development of novel preservatives and flavor compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-furyl disulfide
- Methyl 2-methyl-3-furyl disulfide
- 2-methyl-3-furyl sulfide
Uniqueness
5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a triazole ring and a thiol group, which are not commonly found together in similar compounds. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(2-methylfuran-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-3-5-13-9(11-12-10(13)15)8-4-6-14-7(8)2/h4,6H,3,5H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBAFHPNZIQWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=C(OC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391480 | |
| Record name | 5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725218-33-7 | |
| Record name | 5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



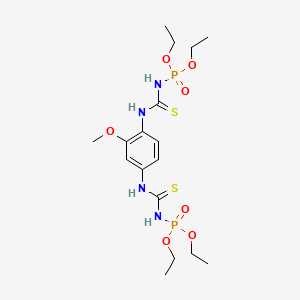
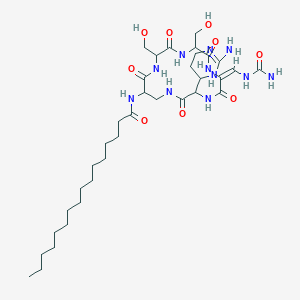
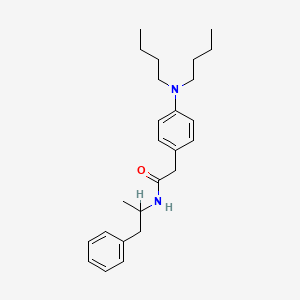
![1'-Ethylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1622869.png)
